Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane

Overview

Description

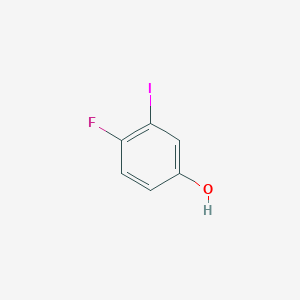

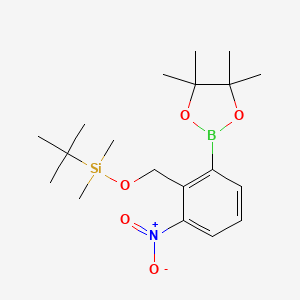

“Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane” is a chemical compound with the molecular formula C19H32BNO5Si . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

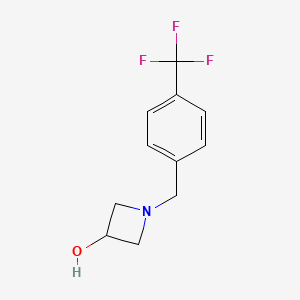

The molecular structure of this compound includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronic ester group. This group is attached to a benzene ring, which is further connected to a nitro group and a silane group .

Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or solid . It should be stored in an inert atmosphere and in a freezer, under -20°C .

Scientific Research Applications

Synthesis and Chemical Properties

The compound "Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane" and its derivatives are pivotal in the field of organic synthesis and materials science due to their versatile applications, including acting as precursors in the synthesis of polymers and complex organic molecules. For instance, Leigh et al. (1997) synthesized a related compound by photolysis, demonstrating the compound's utility in creating complex silicon-containing molecules through photochemical reactions (Leigh, Kroll, Toltl, & Britten, 1997). Similarly, Naka et al. (2013) focused on the synthesis and optical properties of silicon-containing molecules with bithiophene units, highlighting the potential of silicon-based compounds in organic electronics and photonics (Naka, Fukuda, Jahana, Ohshita, Kobayashi, & Ishikawa, 2013).

Materials Science and Polymer Chemistry

The development of advanced materials is another significant application. Fischer, Baier, and Mecking (2013) utilized similar silicon-containing compounds to initiate Suzuki-Miyaura chain growth polymerization, producing polymers with unique fluorescence properties. This work exemplifies the role of silicon-based compounds in designing polymers with specific optical characteristics, useful in creating advanced materials for optical applications (Fischer, Baier, & Mecking, 2013).

Catalysts and Chemical Reactions

Silicon-containing compounds are also instrumental in catalysis and chemical transformations. Revunova and Nikonov (2014) explored the base-catalyzed hydrosilylation of ketones and esters, a reaction essential for reducing functional groups in organic synthesis. The study underscores the versatility of silicon-based compounds as reagents or catalysts in facilitating various chemical transformations, particularly in synthesizing alcohols and amines from ketones, esters, and aldimines (Revunova & Nikonov, 2014).

Advanced Functional Materials

In the realm of functional materials, Zimmer et al. (2013) reported on the synthesis of propylene copolymers containing tert-butoxysilane side groups, demonstrating the compound's significance in creating crosslinkable polymers. This research highlights the potential for silicon-containing compounds to modify polymer properties, such as crosslinking density, which affects material properties like thermal stability and mechanical strength (Zimmer, Schöbel, Halbach, Stohrer, & Rieger, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is often used as an intermediate in the synthesis of various biologically active compounds .

Mode of Action

As an intermediate, its role is typically to facilitate the formation of more complex structures in the synthesis of biologically active compounds .

Biochemical Analysis

Biochemical Properties

Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of crizotinib, a drug used in cancer treatment . The nature of these interactions often involves the formation of stable complexes that facilitate the desired biochemical transformations.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it has been observed to alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can cause toxic or adverse effects, including cell damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular function . The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The compound’s localization within these subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name |

tert-butyl-dimethyl-[[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32BNO5Si/c1-17(2,3)27(8,9)24-13-14-15(11-10-12-16(14)21(22)23)20-25-18(4,5)19(6,7)26-20/h10-12H,13H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQVCOFMZVVDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32BNO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)

![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)

![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)